molecular formula C11H17ClN2O2S B2528732 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-isopropylurea CAS No. 2034411-21-5

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-isopropylurea

Cat. No.: B2528732
CAS No.: 2034411-21-5
M. Wt: 276.78
InChI Key: YHCHWKUIVUTPMN-UHFFFAOYSA-N
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Description

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-isopropylurea is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of the thiophene ring in the structure imparts unique chemical and physical properties to the compound, making it a subject of interest for researchers.

Scientific Research Applications

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-isopropylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of materials with unique electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-isopropylurea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chlorothiophene-2-carbaldehyde and 2-methoxyethylamine.

    Condensation Reaction: The aldehyde group of 5-chlorothiophene-2-carbaldehyde reacts with 2-methoxyethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Urea Formation: The amine reacts with isopropyl isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-isopropylurea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-isopropylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone
  • 4-(4-Chlorothiophen-2-yl)thiazol-2-amine
  • (2E)-1-(5-Chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one

Uniqueness

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-isopropylurea is unique due to the presence of both the methoxyethyl and isopropylurea groups, which can impart distinct chemical and physical properties. These functional groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2S/c1-7(2)14-11(15)13-6-8(16-3)9-4-5-10(12)17-9/h4-5,7-8H,6H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCHWKUIVUTPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC(C1=CC=C(S1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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